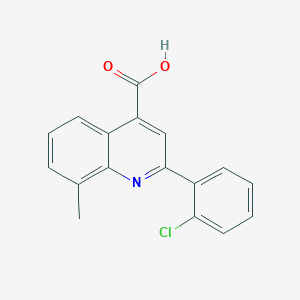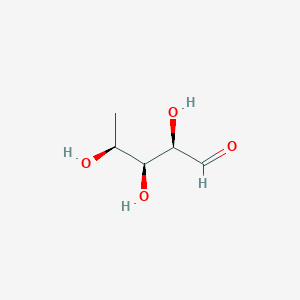
甲基2-氨基吡啶-4-羧酸酯
描述
“Methyl 2-aminopyridine-4-carboxylate” is a chemical compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 and is known to be an inhibitor of nitrogen monoxide synthetase .
Synthesis Analysis
“Methyl 2-aminopyridine-4-carboxylate” can be synthesized from 4-Methylpyridin-2-amine and Methanol . A series of its derivatives, 3a–f, were synthesized to determine their in vitro antimicrobial activity .
Molecular Structure Analysis
The molecular structure of “Methyl 2-aminopyridine-4-carboxylate” can be represented by the SMILES string COC(=O)c1ccnc(N)c1 . The InChI representation is 1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) .
Chemical Reactions Analysis
“Methyl 2-aminopyridine-4-carboxylate” is known to react with different aldehydes to form a series of derivatives, 3a–f .
Physical And Chemical Properties Analysis
“Methyl 2-aminopyridine-4-carboxylate” is a powder with a melting point of 144-148 °C . It has a molecular weight of 152.15 g/mol .
科学研究应用
Antimicrobial Applications
Methyl 2-aminopyridine-4-carboxylate: has been studied for its potential in antimicrobial activity. Derivatives of this compound have shown effectiveness against a range of microbial strains. In particular, certain derivatives demonstrated significant activity against bacteria and fungi, suggesting their use in developing new antimicrobial agents .
Pharmaceutical Industry
In the pharmaceutical sector, this compound acts as an inhibitor of nitrogen monoxide synthetase . This property is crucial for designing drugs that modulate the action of nitric oxide in the body, which is a vital mediator in various physiological processes.
Material Science
The compound’s derivatives are being explored for enhancing the efficiency of photon conversion in solar cells. Studies suggest that photoluminescent coordination polymers containing this compound could serve as cost-effective alternatives to current materials .
Energy Storage
Research indicates that pyridine derivatives, including Methyl 2-aminopyridine-4-carboxylate , could serve as corrosion inhibitors for metals and alloys. This is particularly relevant in energy storage systems where corrosion can significantly impact the lifespan and efficiency of the storage medium .
Chemical Synthesis
Methyl 2-aminopyridine-4-carboxylate: is used as a building block in chemical synthesis. It’s involved in the formation of Schiff bases, which are integral in synthesizing a wide range of compounds with diverse structural aspects and potential applications in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, this compound is utilized for its stable and predictable properties. It serves as a standard or reference material in various analytical procedures to ensure accuracy and precision in chemical analysis .
Agriculture
Given its antimicrobial properties, derivatives of Methyl 2-aminopyridine-4-carboxylate could be used in agriculture to protect crops from bacterial and fungal infections, thereby reducing crop loss and improving yield .
Environmental Science
The compound’s role in environmental science is linked to its antimicrobial activity, which could be harnessed for treating environmental contaminants and improving water quality. Additionally, its potential in solar energy conversion aligns with environmental sustainability goals .
安全和危害
未来方向
Aminopyridines, including “Methyl 2-aminopyridine-4-carboxylate”, have been extensively studied in the last few decades owing to their interesting biological activities . They have been synthesized from a variety of compounds and have shown a wide range of biological activities . The significance of these studies is on the various synthetic methods revealed, which may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .
属性
IUPAC Name |
methyl 2-aminopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWWNEYBEFASMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00284984 | |
| Record name | Methyl 2-aminopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-aminoisonicotinate | |
CAS RN |
6937-03-7 | |
| Record name | 6937-03-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-aminopyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00284984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-aminopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential applications of Methyl 2-aminopyridine-4-carboxylate in material science?
A1: Research indicates that Methyl 2-aminopyridine-4-carboxylate shows promise as an additive in perovskite materials for optoelectronic applications. Specifically, it has been successfully incorporated into blue quasi-2D perovskite films for use in light-emitting diodes (PeLEDs). [] The compound, when used in conjunction with (2-(9H-carbazol-9-yl)ethyl)phosphonic acid (2PACz), demonstrates a synergistic effect, improving both phase distribution and electrical properties of the perovskite film. [] This modification leads to enhanced device performance, achieving a high external quantum efficiency (EQE) and luminance. []
Q2: How does the molecular structure of Methyl 2-aminopyridine-4-carboxylate relate to its potential as a corrosion inhibitor?
A2: Computational studies employing Density Functional Theory (DFT) suggest that Methyl 2-aminopyridine-4-carboxylate exhibits characteristics indicative of a good corrosion inhibitor. [] Its molecular structure, particularly the presence of nitrogen and oxygen atoms, enables strong interactions with metal surfaces. [] This interaction stems from the high electron density localized around these heteroatoms, making them favorable sites for bonding with metal atoms and creating a protective layer against corrosion. [] Furthermore, calculated quantum chemical parameters, such as high EHOMO (highest occupied molecular orbital energy) and softness, alongside a low ELUMO (lowest unoccupied molecular orbital energy) and energy gap, support its potential for effective corrosion inhibition. []
Q3: Are there any studies exploring the antimicrobial properties of Methyl 2-aminopyridine-4-carboxylate derivatives?
A3: Yes, research has investigated the antimicrobial activity of several Methyl 2-aminopyridine-4-carboxylate derivatives. [] The synthesis and characterization of these derivatives were confirmed through techniques such as FT-IR and 1H NMR spectroscopy. [] While specific details about the active derivatives and their mechanisms of action were not provided in the abstract, the study highlighted promising antimicrobial activity for compounds 3c and 3d within the tested series. []
Q4: What are the challenges in determining the solubility of Methyl 2-aminopyridine-4-carboxylate, and how are they addressed?
A4: Understanding the solubility of Methyl 2-aminopyridine-4-carboxylate in various solvents is crucial for its applications. Research has focused on measuring and modeling its solubility in a range of solvents, including four binary blends and eight monosolvents, across a temperature range of 278.15 to 323.15 K. [] This comprehensive approach aims to provide valuable data for optimizing processes where solubility plays a critical role, such as formulation development and material synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)

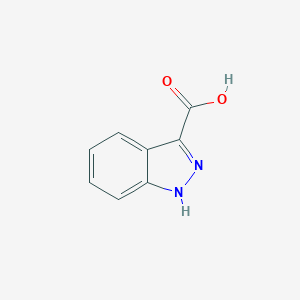
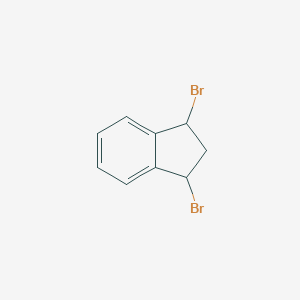
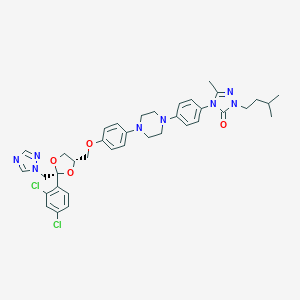
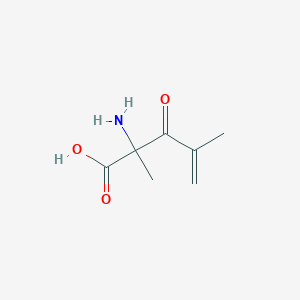
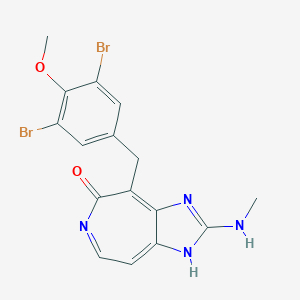
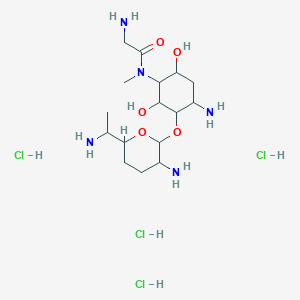


![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)
